

Application Notes & Protocols: Development of a Stability-Indicating HPLC Method for Lumateperone

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Compound of Interest		
Compound Name:	Lumateperone metabolite 1	
Cat. No.:	B12744762	Get Quote

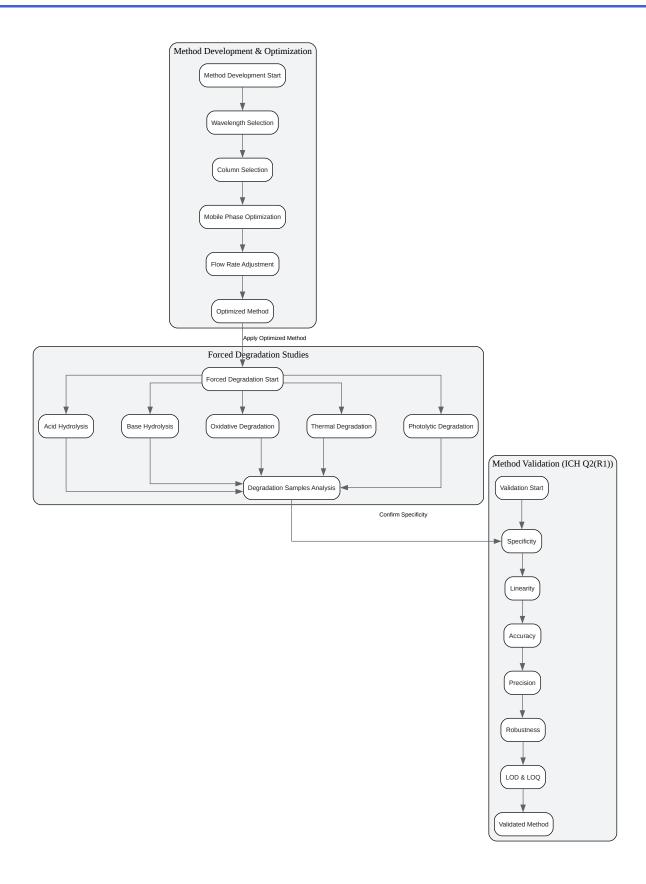
Introduction

Lumateperone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing lumateperone, it is crucial to employ a validated stability-indicating analytical method. This method must be capable of accurately quantifying the drug in the presence of its degradation products, which may form under various environmental conditions. This document provides a comprehensive guide for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for lumateperone, in accordance with International Council for Harmonisation (ICH) guidelines.

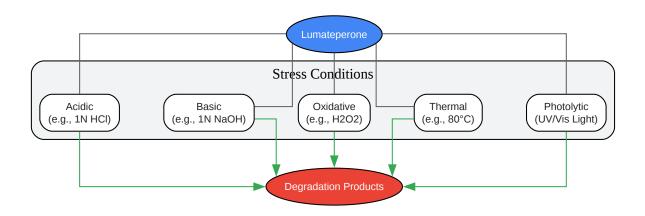
Experimental Workflow

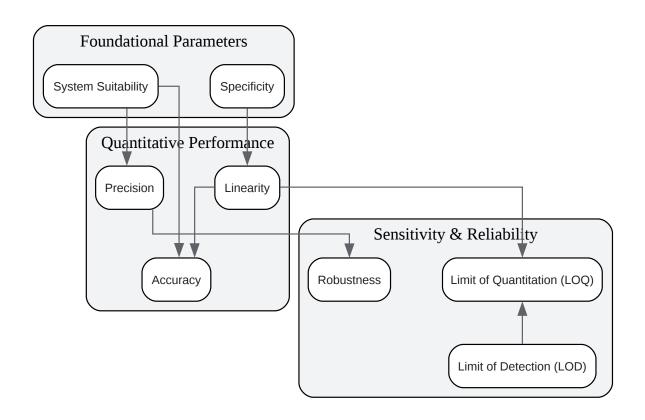
The development and validation of a stability-indicating HPLC method follows a systematic workflow, beginning with method development and optimization, followed by forced degradation studies to ensure specificity, and concluding with full method validation.











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References

- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
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